molecular formula C13H28N3OP B14309745 N,N,N',N'-Tetrapropan-2-ylphosphorodiamidic cyanide CAS No. 112550-08-0

N,N,N',N'-Tetrapropan-2-ylphosphorodiamidic cyanide

Cat. No.: B14309745
CAS No.: 112550-08-0
M. Wt: 273.35 g/mol
InChI Key: UOZVFJXULGNIMW-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide typically involves the reaction of phosphorodiamidic chloride with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphorodiamidic oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The cyanide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include phosphorodiamidic oxide derivatives, amine derivatives, and various substituted compounds depending on the reagents used.

Scientific Research Applications

N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the stabilization of reactive intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine-N,N,N’,N’-tetra-2-propanol: Known for its use in the production of polyurethane coatings and adhesives.

    N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Used as a chelating agent and crosslinking agent in various applications.

Uniqueness

N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is unique due to its cyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications.

Properties

CAS No.

112550-08-0

Molecular Formula

C13H28N3OP

Molecular Weight

273.35 g/mol

IUPAC Name

bis[di(propan-2-yl)amino]phosphorylformonitrile

InChI

InChI=1S/C13H28N3OP/c1-10(2)15(11(3)4)18(17,9-14)16(12(5)6)13(7)8/h10-13H,1-8H3

InChI Key

UOZVFJXULGNIMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(=O)(C#N)N(C(C)C)C(C)C

Origin of Product

United States

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